molecular formula C8H13N3OS B2602663 N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448076-23-0

N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2602663
CAS RN: 1448076-23-0
M. Wt: 199.27
InChI Key: KAQHAFAAWYSRLA-UHFFFAOYSA-N
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Description

“N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a derivative of the 1,3,4-thiadiazole class of compounds . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is known for its wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

Thiadiazole is a versatile scaffold widely studied in medicinal chemistry. Its mesoionic character allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This is likely due to the presence of the sulfur atom, which contributes to their relatively good liposolubility .


Chemical Reactions Analysis

1,3,4-thiadiazoles are formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . They can also be formed through reactions of N-benzylidenebenzohydrazonoyl chloride with potassium ethyl xanthate, N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate, or coupling of aroyldimethylsulfonium bromides with N-nitroso-N-arylacetamide .

Scientific Research Applications

Synthetic Chemistry and Drug Precursors

N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in drug development and chemical synthesis. For example, it's utilized in the creation of antitumor drugs through interaction with alkyl isocyanates, leading to N-substituted 1-carbamoylimidazoles and further cyclization to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, a well-known antitumor drug (Wang et al., 1997). Moreover, 3,5-disubstituted 1,2,4-thiadiazoles have been prepared through oxidative dimerization of thioamides, showcasing the compound's utility in synthesizing structurally diverse molecules with potential biological activities (Takikawa et al., 1985).

Antimicrobial and Anticancer Research

This compound also finds applications in antimicrobial and anticancer research. Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including structures related to 1,2,4-thiadiazoles, have been synthesized and evaluated against Mycobacterium tuberculosis, indicating its relevance in developing new antimycobacterial agents (Gezginci et al., 1998). Additionally, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown potent anticancer activities, highlighting the potential for developing new therapeutic agents (Gomha et al., 2017).

Mechanism of Action

While the exact mechanism of action for “N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is not specified in the search results, it is known that thiadiazole derivatives demonstrate efficacy across various cancer models . They are able to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature .

properties

IUPAC Name

3-methyl-N-(2-methylpropyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-5(2)4-9-7(12)8-10-6(3)11-13-8/h5H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQHAFAAWYSRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

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